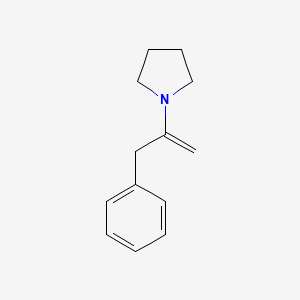![molecular formula C16H16Cl2O B14591720 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene CAS No. 61259-82-3](/img/structure/B14591720.png)
5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene: is an organic compound characterized by its unique structure, which includes a dichlorophenyl group attached to a methoxy-dimethylbenzene core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance . The process generally involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactors, which offer advantages in terms of reaction control and scalability . Traditional batch reactors are also used, but they often require careful handling of reagents and conditions to ensure high yields and purity.
化学反応の分析
Types of Reactions: 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
Chemistry: In chemistry, 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis .
Biology and Medicine: Its structural features may contribute to biological activity, making it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
3,4-Dichloromethylphenidate: A potent stimulant with a similar dichlorophenyl group.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with notable biological activity against Mycobacterium tuberculosis.
Uniqueness: 5-[(3,4-Dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene stands out due to its specific substitution pattern and the presence of both methoxy and dimethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
61259-82-3 |
|---|---|
分子式 |
C16H16Cl2O |
分子量 |
295.2 g/mol |
IUPAC名 |
5-[(3,4-dichlorophenyl)methyl]-2-methoxy-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H16Cl2O/c1-10-6-13(7-11(2)16(10)19-3)8-12-4-5-14(17)15(18)9-12/h4-7,9H,8H2,1-3H3 |
InChIキー |
LKUKUMLNMCPXQF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)C)CC2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


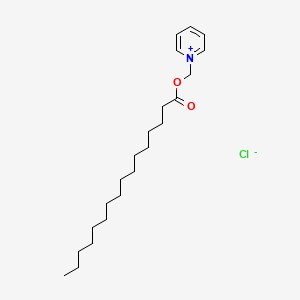
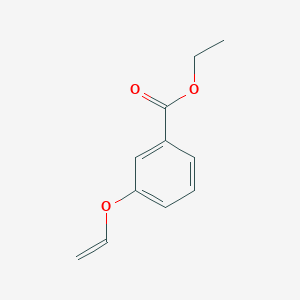
![1,2,5-Trimethyl-4-[2-(phenylsulfanyl)ethenyl]piperidin-4-ol](/img/structure/B14591651.png)
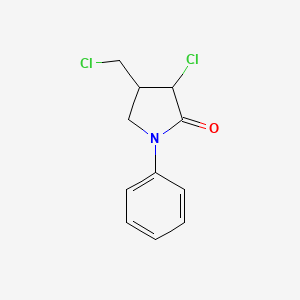
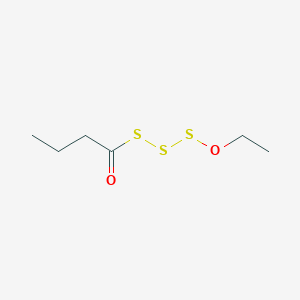
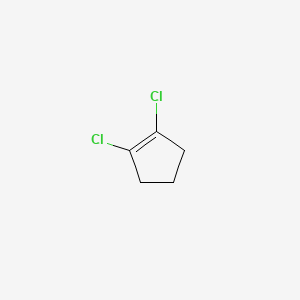


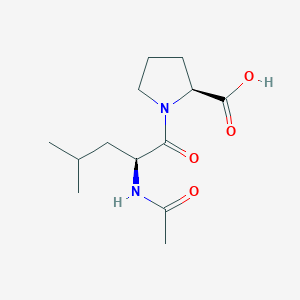
![(4-Methoxyphenyl)[2-(methylsulfanyl)-1H-pyrrol-3-yl]methanone](/img/structure/B14591698.png)
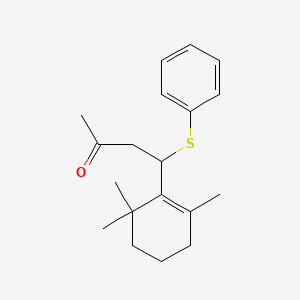

![4-ethoxy-5,6-dihydro-1H-benzo[h]quinazoline-2-thione](/img/structure/B14591725.png)
